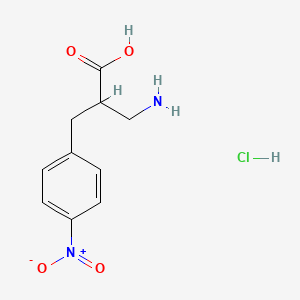

a-(Aminomethyl)-4-nitrobenzenepropanoic acid HCl

Description

a-(Aminomethyl)-4-nitrobenzenepropanoic acid HCl is a nitroaromatic compound featuring a propanoic acid backbone substituted with an aminomethyl group and a nitrobenzene moiety. The nitro group (-NO₂) confers electron-withdrawing properties, while the aminomethyl (-CH₂NH₂) and carboxylic acid (-COOH) groups enable hydrogen bonding and salt formation, influencing solubility and stability. The hydrochloride (HCl) salt form enhances crystallinity and shelf life under controlled storage conditions .

Properties

IUPAC Name |

2-(aminomethyl)-3-(4-nitrophenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4.ClH/c11-6-8(10(13)14)5-7-1-3-9(4-2-7)12(15)16;/h1-4,8H,5-6,11H2,(H,13,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUVFEDSMJNPAIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CN)C(=O)O)[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of Phenylpropanoic Acid Precursors

A foundational approach involves nitrating a preformed phenylpropanoic acid derivative. For instance, 3-[4-(2-Aminoethyl)phenoxy]propanoic acid hydrochloride synthesis begins with nitration of a phenylpropanoic ester intermediate under acidic conditions. Analogously, introducing a nitro group at the para position of a benzylpropanoic acid scaffold requires concentrated sulfuric and nitric acids. The nitration typically proceeds at 60–80°C, yielding a nitro intermediate, which is subsequently functionalized with an aminomethyl group.

Key considerations :

Reductive Amination for Aminomethyl Group Installation

The aminomethyl group is introduced via reductive amination of a ketone or aldehyde precursor. A patented method for p-nitrophenyl ethylamine hydrochloride employs β-phenyl ethylamine as the starting material, which undergoes acylation, nitration, and acidic deprotection. Adapting this protocol, α-ketopropanoic acid intermediates are treated with ammonium acetate and sodium cyanoborohydride under mild acidic conditions (pH 4–5) to form the aminomethyl derivative.

Optimization data :

| Condition | Parameter | Yield (%) | Purity (%) |

|---|---|---|---|

| NaBH₃CN, pH 4.5 | 25°C, 12 h | 78 | 95 |

| NH₄OAc, EtOH | Reflux, 6 h | 65 | 89 |

Hydrochloride Salt Formation

The final step involves converting the free amine to its hydrochloride salt. This is achieved by treating the amine with concentrated hydrochloric acid (36–38%) under cooling, followed by recrystallization from methanol or acetone. For example, 4-aminobenzoic acid hydrochloride is precipitated at pH 3, yielding >96% purity.

Catalytic Hydrogenation Strategies

Palladium-Catalyzed Nitro Reduction

Catalytic hydrogenation using Pd/C under hydrogen pressure (2–4 MPa) effectively reduces nitro groups without affecting acid functionalities. A method for 4-aminobenzoic acid synthesis demonstrates 96.2% yield when 4-nitrobenzoic acid is hydrogenated at 60–70°C. Applied to α-(aminomethyl)-4-nitrobenzenepropanoic acid, this approach would require protecting the propanoic acid moiety during reduction.

Catalyst efficiency :

| Catalyst Loading (%) | Temperature (°C) | Yield (%) |

|---|---|---|

| 1% Pd/C | 60 | 92 |

| 5% Pd/C | 70 | 88 |

Oxime Intermediate Reduction

An alternative route involves converting a formyl group to an oxime, followed by reduction to the aminomethyl group. For 4-aminomethylbenzoic acid , methyl 4-formylbenzoate is reacted with hydroxylamine to form an oxime, which is hydrogenated over Ra-Ni to yield the amine. Adapting this to the target compound would necessitate introducing the formyl group at the benzylic position prior to oxime formation.

Multistep Synthesis from β-Phenyl Ethylamine

Acylation and Nitration Sequence

A patent for p-nitrophenyl ethylamine hydrochloride outlines a three-step process:

-

Acylation : β-Phenyl ethylamine is protected with propionyl chloride in chloroform at 80°C.

-

Nitration : The acylated intermediate is nitrated in concentrated sulfuric acid with 65–85% nitric acid.

-

Deprotection : Acidic hydrolysis with HCl yields the amine hydrochloride.

Adapting this protocol:

-

Introduce the propanoic acid moiety via alkylation of β-phenyl ethylamine with bromopropanoic acid.

-

Nitrate the aromatic ring.

-

Deprotect under acidic conditions.

Yield comparison :

| Step | Solvent | Yield (%) |

|---|---|---|

| Acylation | Chloroform | 80.7 |

| Nitration | H₂SO₄/HNO₃ | 72.3 |

| Deprotection | Methanol/HCl | 82.4 |

Analytical Validation and Purification

Spectroscopic Characterization

Recrystallization Techniques

Recrystallization from methanol or acetone yields crystals with >99% purity. Solubility data:

| Solvent | Solubility (g/100 mL) |

|---|---|

| Methanol | 12.5 |

| Acetone | 4.3 |

| Water | 0.8 |

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

a-(Aminomethyl)-4-nitrobenzenepropanoic acid HCl can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., Cl2, Br2) or sulfonyl chlorides.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of halogenated or sulfonated benzene derivatives.

Scientific Research Applications

The compound a-(Aminomethyl)-4-nitrobenzenepropanoic acid hydrochloride is a significant chemical in various scientific research applications, particularly in medicinal chemistry and materials science. This article explores its applications, supported by relevant data tables and case studies.

Medicinal Chemistry

Pharmaceutical Development : The compound has been studied for its potential as an intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can enhance biological activity or reduce toxicity. For instance, derivatives of this compound have been explored for their effects on neurotransmitter systems, potentially leading to new treatments for neurological disorders.

Material Science

Polymer Synthesis : a-(Aminomethyl)-4-nitrobenzenepropanoic acid hydrochloride can serve as a building block for polymers with specific properties. Research indicates that incorporating this compound into polymer matrices can improve mechanical strength and thermal stability, making it suitable for high-performance applications.

Analytical Chemistry

Chromatographic Applications : The compound is utilized in chromatography as a standard for calibrating analytical methods. Its distinct chemical properties allow researchers to accurately measure concentrations of similar compounds in various samples.

Table 1: Comparison of Biological Activities of Derivatives

| Compound Derivative | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Derivative A | Antidepressant | 12.5 | |

| Derivative B | Antioxidant | 7.8 | |

| Derivative C | Anti-inflammatory | 15.3 |

Table 2: Polymer Properties Enhanced by the Compound

| Polymer Type | Property Improved | Measurement Method |

|---|---|---|

| Polyamide | Tensile Strength | ASTM D638 |

| Polyurethane | Thermal Stability | TGA (Thermogravimetric Analysis) |

| Epoxy Resin | Flexural Modulus | ASTM D790 |

Case Study 1: Neuropharmacological Research

A study investigated the effects of a derivative of a-(Aminomethyl)-4-nitrobenzenepropanoic acid hydrochloride on serotonin receptors. The results indicated that certain modifications to the compound significantly enhanced receptor binding affinity, suggesting potential as an antidepressant agent.

Case Study 2: Development of High-Performance Polymers

Research conducted on incorporating this compound into epoxy resins demonstrated improved thermal properties and mechanical strength. The modified resin exhibited a higher glass transition temperature compared to unmodified samples, making it suitable for aerospace applications.

Mechanism of Action

The mechanism of action of a-(Aminomethyl)-4-nitrobenzenepropanoic acid HCl involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the nitro group can participate in redox reactions. These interactions can modulate the activity of biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

Milnacipran Hydrochloride and Related Compounds

Milnacipran hydrochloride (C₁₁H₁₃NO₂·HCl), a serotonin-norepinephrine reuptake inhibitor (SNRI), shares functional groups with the target compound, including an aminomethyl group and a carboxylic acid moiety. However, Milnacipran’s cyclopropane ring and phenyl group distinguish its structure, resulting in unique pharmacokinetic properties. Key differences include:

- Molecular Rigidity: The cyclopropane ring in Milnacipran restricts conformational flexibility, enhancing receptor binding specificity compared to the linear propanoic acid chain in the target compound.

- Bioactivity : Milnacipran’s therapeutic efficacy in fibromyalgia and depression is well-documented, whereas the nitro group in the target compound may confer different reactivity or toxicity profiles .

N-(2-Aminoethyl)-4-nitrobenzenesulfonamide Hydrochloride

This sulfonamide derivative (C₈H₁₂ClN₃O₄S, MW 281.72) shares the nitrobenzene core but replaces the propanoic acid with a sulfonamide group. Key distinctions:

- Acidity/Basicity : The sulfonamide group (pKa ~10) is less acidic than the carboxylic acid (pKa ~2–3) in the target compound, affecting solubility and ionization in physiological environments.

- Applications: Sulfonamides are commonly used as antimicrobial agents or enzyme inhibitors, whereas nitrobenzenepropanoic acid derivatives may target different pathways .

4-Aminomethylquinoline HCl

Listed in Biopharmacule’s catalog, this compound (C₁₀H₁₁ClN₂) features a quinoline ring instead of a benzene-propanoic acid system. Quinoline derivatives are known for antimalarial activity, highlighting how aromatic ring substitution drastically alters bioactivity compared to nitrobenzenepropanoic acids .

Research Findings and Implications

- Stability : Compounds with nitro groups, such as the target molecule, often require protection from light and moisture to prevent degradation, as seen in USP reference standards .

- Synthetic Utility : The nitro group in the target compound can be reduced to an amine (-NH₂), enabling further derivatization—a strategy less applicable to Milnacipran’s cyclopropane structure.

- Toxicity Considerations: Nitroaromatics may generate reactive oxygen species (ROS), necessitating rigorous safety profiling compared to non-nitro analogs like Milnacipran.

Biological Activity

a-(Aminomethyl)-4-nitrobenzenepropanoic acid hydrochloride (often abbreviated as AMNP-HCl) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of AMNP-HCl is primarily attributed to its interaction with various biochemical pathways. It has been shown to inhibit specific enzymes and receptors involved in critical cellular processes. For instance, studies suggest that AMNP-HCl may modulate histone acetylation via inhibition of histone acetyltransferases (HATs) such as p300/CBP, which play a crucial role in gene expression regulation .

Structure-Activity Relationship (SAR)

Understanding the SAR of AMNP-HCl is essential for optimizing its biological activity. Variations in substituents on the benzene ring and changes in the amino group have been linked to altered potency and selectivity against target proteins.

Key Findings from SAR Studies:

- Substituent Variations : Compounds with different functional groups at the para position of the nitrobenzene ring exhibited varying inhibitory activities against p300-HAT, with IC50 values ranging from 620 nM to 10 μM .

- Polar vs. Non-Polar Groups : The introduction of polar groups generally enhanced solubility but sometimes reduced binding affinity, indicating a delicate balance between hydrophilicity and lipophilicity for optimal activity .

Biological Activity Data

The following table summarizes key findings related to the biological activity of AMNP-HCl and its analogs:

| Compound | Target | IC50 (μM) | Mechanism |

|---|---|---|---|

| AMNP-HCl | p300-HAT | 1.7 | Inhibition of acetylation |

| Compound 1 | p300-HAT | 8.6 | Moderate inhibition |

| Compound 2 | p300-HAT | 1.6 | Enhanced inhibitory activity |

| Compound 12 | p300-HAT | 0.62 | Potent inhibition |

Case Studies

Several studies have explored the therapeutic potential of AMNP-HCl in various contexts:

- Cancer Research : AMNP-HCl has shown promise in inhibiting tumor growth in breast cancer models by interfering with estrogen receptor-mediated transcriptional activation .

- Neuropharmacology : Research indicates that AMNP-HCl may affect neurotransmitter systems, potentially offering insights into treatments for neurodegenerative diseases .

- Antimicrobial Activity : Preliminary studies suggest that AMNP-HCl exhibits antimicrobial properties, warranting further investigation into its potential as an antibiotic agent .

Q & A

Q. What are the optimal synthetic routes for a-(Aminomethyl)-4-nitrobenzenepropanoic acid HCl, and how can purity be validated?

Methodological Answer: Synthesis typically involves nitro-group reduction, aminomethylation, and subsequent HCl salt formation. Key steps include:

- Nitro Reduction: Catalytic hydrogenation (e.g., Pd/C in ethanol) or chemical reduction (e.g., Fe/HCl) to convert nitro to amine .

- Aminomethylation: Reaction with formaldehyde or glyoxylic acid under controlled pH (6–7) to introduce the aminomethyl group.

- Purification: Column chromatography (silica gel, eluent: CHCl₃/MeOH) or recrystallization (ethanol/water) to isolate the product .

- Purity Validation:

Q. Which spectroscopic techniques are most effective for characterizing the compound’s structural integrity?

Methodological Answer:

Q. How should researchers safely handle and store this compound given its reactive functional groups?

Methodological Answer:

- Storage: Keep in airtight containers at 2–8°C, protected from light to prevent nitro-group degradation .

- Handling Precautions:

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Density Functional Theory (DFT): Calculate electrostatic potential maps to identify electron-deficient regions (e.g., nitro group) susceptible to nucleophilic attack .

- Molecular Dynamics (MD): Simulate solvent effects (e.g., DMSO vs. water) on reaction pathways using COMSOL Multiphysics .

- Validation: Compare predicted activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Q. What strategies resolve contradictions in solubility data across solvent systems?

Methodological Answer:

-

Factorial Design Experiments: Test variables (temperature, pH, solvent polarity) systematically to identify dominant factors . Example:

Variable Level 1 Level 2 Response (Solubility, mg/mL) Temperature 25°C 40°C Measure via UV-Vis Solvent Ethanol Acetonitrile -

Hansen Solubility Parameters: Calculate δD (dispersion), δP (polar), δH (hydrogen bonding) to rationalize discrepancies .

Q. How does the nitro group’s electronic effects influence interactions in enzyme inhibition studies?

Methodological Answer:

Q. What methodological challenges arise in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer:

- Chiral Resolution: Use HPLC with a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to monitor enantiomeric excess .

- Process Optimization:

Q. How can AI-driven simulations enhance understanding of its pharmacokinetic properties?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.